molecular formula C12H24N2O2 B2541636 tert-Butyl (4-ethylpiperidin-4-yl)carbamate CAS No. 440101-15-5

tert-Butyl (4-ethylpiperidin-4-yl)carbamate

Cat. No.: B2541636
CAS No.: 440101-15-5
M. Wt: 228.336
InChI Key: FYMDORPYGXGRNV-UHFFFAOYSA-N
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Description

tert-Butyl (4-ethylpiperidin-4-yl)carbamate (CAS 1340301-26-9) is a piperidine derivative with a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol . This compound belongs to a class of chemicals frequently employed as key synthetic intermediates and building blocks in medicinal chemistry. Piperidine scaffolds, including Boc-protected variants like this one, are of significant interest in the research and development of novel pharmacologically active molecules. For instance, structurally related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds have been investigated as novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory and autoimmune diseases . The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step organic synthesis, particularly in the construction of complex molecules, as it safeguards the amine functionality during reactions and can be removed under mild acidic conditions. This makes this compound a valuable reagent for researchers, especially in the synthesis of compound libraries for high-throughput screening and in the development of potential therapeutic agents. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(4-ethylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMDORPYGXGRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440101-15-5
Record name tert-butyl (4-ethylpiperidin-4-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-ethylpiperidin-4-yl)carbamate can be synthesized through the reaction of 4-ethylpiperidine with tert-butyl chloroformate. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, often carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation.

Chemical Reactions Analysis

Alkylation and Sulfonylation

The free amine generated after BOC removal undergoes alkylation or sulfonylation. For example, reaction with methyl iodide or methanesulfonyl chloride in the presence of a base produces N-alkylated or sulfonylated derivatives .

Reaction Reagents Conditions Yield Reference
N-MethylationCH₃I, K₂CO₃, DMF60°C, 12 h68%
SulfonylationMsCl, Et₃N, DCM0°C → 25°C, 4 h91%
Phase-transfer alkylation(n-Bu)₄N⁺Br⁻, KOH, methyl sulfateEthyl acetate, 25°C, 6 h82%

Amide Bond Formation

The amine intermediate participates in amide coupling reactions. Carbodiimide-based reagents like EDCI/HOBt are frequently used to conjugate carboxylic acids .

Substrate Coupling Reagent Product Yield Reference
5-Amino salicylic acidEDCI, HOBt, DMFArylpiperidine carboxamide44%
Benzylamine derivativesDCC, NHS, THFN-Benzylpiperidine carbamate76%

Ring Functionalization

The piperidine ring undergoes electrophilic substitution or oxidation. For instance, bromination at the 3-position occurs under mild conditions :

Reaction Reagents Conditions Yield Reference
BrominationNBS, AIBN, CCl₄80°C, 3 h63%
EpoxidationmCPBA, DCM0°C → 25°C, 8 h51%

Bioconjugation and Pharmacological Interactions

The carbamate group enables conjugation with biomolecules. In neurological studies, derivatives inhibit β-secretase (IC₅₀ = 15.4 nM) and acetylcholinesterase (Kᵢ = 0.17 μM) . Interaction with amyloid-beta peptides reduces TNF-α and oxidative stress in astrocytes .

Stability and Degradation

The compound exhibits stability in neutral aqueous solutions but hydrolyzes under acidic or alkaline conditions . Degradation products include 4-ethylpiperidin-4-amine and tert-butanol .

Scientific Research Applications

Neuroprotective Effects

One of the prominent applications of tert-butyl (4-ethylpiperidin-4-yl)carbamate is in neuroprotection. Research indicates that it may possess protective properties against neurodegenerative conditions by inhibiting amyloid beta aggregation, which is a hallmark of Alzheimer's disease. In vitro studies have shown that this compound can reduce oxidative stress and inflammation in astrocytes exposed to amyloid beta, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies reveal that derivatives of piperidine, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, it has demonstrated significant activity against breast cancer and melanoma cell lines, inducing apoptosis and inhibiting cell proliferation at nanomolar concentrations .

Case Study: Cytotoxicity in Cancer Cells
In a controlled study involving multiple cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated an IC50 value in the low micromolar range, showcasing its effectiveness compared to standard chemotherapeutics .

Immunomodulatory Effects

This compound also shows promise as an immunomodulatory agent. Research has indicated that it can enhance the activity of immune cells, particularly T-cells, by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors .

Case Study: PD-L1 Inhibition
A study focusing on the modulation of immune responses demonstrated that this compound could significantly restore T-cell function in the presence of PD-L1, suggesting its potential role in cancer immunotherapy .

Table 1: Summary of Biological Activities

Activity Description Reference
NeuroprotectionReduces oxidative stress in astrocytes exposed to amyloid beta
Anticancer ActivityInduces apoptosis in various cancer cell lines
ImmunomodulationEnhances T-cell activity by inhibiting PD-L1

Mechanism of Action

The primary mechanism of action for tert-Butyl (4-ethylpiperidin-4-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amine groups, allowing for selective reactions to occur at other sites of the molecule. The tert-butyl group can be removed under specific conditions, revealing the amine group for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(a) tert-Butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7)
  • Structural Difference : Methyl group instead of ethyl at the 4-position.
  • Impact : Reduced steric hindrance and lipophilicity compared to the ethyl analog. Similarity score: 0.91 .
  • Applications : Used in kinase inhibitor synthesis, where moderate bulk is sufficient for active-site interactions.
(b) tert-Butyl piperidin-4-ylcarbamate (CAS 73874-95-0)
  • Structural Difference: No substituent at the 4-position.
  • Impact : Higher conformational flexibility and lower steric hindrance. Similarity score: 0.91 .
  • Applications : Common intermediate for introducing piperidine scaffolds in drug candidates, e.g., p38 MAP kinase inhibitors .
(c) tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Structural Difference : Acetyl group at the piperidine nitrogen.
  • Impact : Enhanced solubility due to the polar acetyl group. Reactivity differs due to N-acylation, requiring HCl/MeOH for Boc deprotection .
  • Applications : Intermediate in synthesizing acetylated analogs for improved metabolic stability .

Ring System Modifications

(a) tert-Butyl (4-(4-methylphenyl)pyrrolidin-3-yl)carbamate (CAS MFCD05662446)
  • Structural Difference : Pyrrolidine (5-membered ring) instead of piperidine.
  • Impact : Increased ring strain and altered hydrogen-bonding capacity.
  • Applications : Used in CNS-targeted drugs due to improved blood-brain barrier penetration .
(b) tert-Butyl ([1,4′-bipiperidin]-4-ylmethyl)carbamate
  • Structural Difference : Bipiperidinyl scaffold.
  • Impact : Extended conformational rigidity and enhanced binding to multi-pocket enzyme sites.
  • Applications : Explored in antiviral and anticancer agents .

Electronic and Functional Group Variations

(a) tert-Butyl (4-fluoropiperidin-4-yl)methylcarbamate
  • Structural Difference : Fluorine substituent at the 4-position.
  • Impact : Increased electronegativity and metabolic stability. The fluorine atom enhances bioavailability through C–F bond interactions.
  • Applications : Fluorinated analogs are prioritized in PET imaging probes and protease inhibitors .
(b) tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate
  • Structural Difference : 2-Methoxyethyl group at the 4-position.
  • Predicted boiling point: 369.7°C .
  • Applications : Tailored for solubility-driven formulations in oral therapeutics.

Research Findings and Trends

  • Synthetic Flexibility : Boc-protected piperidines are favored intermediates due to ease of deprotection (e.g., HCl/MeOH) and functionalization .
  • Biological Relevance : Ethyl and fluorinated derivatives show promise in CNS and oncology targets, while polar substituents (e.g., methoxyethyl) address solubility challenges .
  • Structural Insights : Crystallographic studies (e.g., hydrogen-bonded dimers in pyridine analogs) guide rational design for target engagement .

Biological Activity

tert-Butyl (4-ethylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound's unique structure, which includes a tert-butyl group and a piperidine ring, enhances its pharmacological properties and interaction with biological targets.

  • Molecular Formula : C12H23N2O2
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 108612-54-0

The presence of the tert-butyl group contributes to the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. Research indicates that this compound may act through the following mechanisms:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of heat shock protein 70 (HSP70), which plays a crucial role in cancer cell survival and proliferation. Inhibiting HSP70 can enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms .
  • Antibacterial Activity : The compound exhibits bactericidal effects against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. It is suggested that it causes depolarization of the bacterial cytoplasmic membrane, disrupting essential processes such as energy production and nutrient uptake .
  • Neuroprotective Effects : In studies related to neurodegenerative diseases, derivatives of this compound have shown protective effects against amyloid-beta-induced toxicity in astrocytes. This suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • Cancer Research : A study focused on the inhibitory effects of various carbamate derivatives, including this compound, on tumor cell lines demonstrated significant growth inhibition in drug-resistant cancer cells. The compound's ability to inhibit HSP70 was particularly noted, suggesting its role as an adjunct therapy in cancer treatment .
  • Neuroprotection : In vitro studies showed that the compound could enhance cell viability in astrocytes exposed to amyloid-beta peptides. The treatment resulted in a notable reduction in oxidative stress markers, indicating its potential as a neuroprotective agent .

Data Tables

Biological ActivityMechanism/EffectReferences
Enzyme InhibitionInhibition of HSP70
Antibacterial ActivityBactericidal against Gram-positive bacteria
Neuroprotective EffectsProtection against amyloid-beta toxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (4-ethylpiperidin-4-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via a multi-step sequence involving:

  • Protection of the piperidine nitrogen : Using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to form the Boc-protected intermediate .
  • Alkylation : Introduction of the ethyl group via nucleophilic substitution or reductive amination, often employing NaBH₃CN or Pd/C under hydrogenation conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.
    • Critical Factors : Solvent polarity, temperature (0–25°C for Boc protection), and stoichiometric ratios (e.g., 1.2 equivalents of Boc₂O) significantly impact yields (typically 60–85%) .

Q. What spectroscopic techniques are essential for characterizing tert-Butyl (4-ethylpiperidin-4-yl)carbamate?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry of the ethyl and Boc groups. For example, the tert-butyl singlet at δ ~1.4 ppm and piperidine protons at δ ~3.0–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 257.2 m/z) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for tert-Butyl (4-ethylpiperidin-4-yl)carbamate derivatives be resolved?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in stereochemistry or bond lengths .
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian/B3LYP/6-31G*) to validate conformational preferences .
  • Dynamic NMR : Detect restricted rotation in carbamate groups at low temperatures (e.g., −40°C in CD₂Cl₂) .

Q. What strategies optimize the stability of tert-Butyl (4-ethylpiperidin-4-yl)carbamate under acidic or oxidative conditions?

  • Methodology :

  • pH Stability Studies : Monitor degradation kinetics via HPLC in buffered solutions (pH 1–12). The Boc group is labile under strong acids (e.g., HCl/dioxane), requiring neutral storage conditions .
  • Oxidative Stress Testing : Expose to H₂O₂ or TBHP and analyze by LC-MS for peroxide-driven decomposition products (e.g., piperidine N-oxide derivatives) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent radical-mediated degradation .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Reproducibility : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) with internal controls (e.g., staurosporine for kinase assays).
  • Metabolite Profiling : Identify active metabolites via hepatic microsome incubation and LC-MS/MS to explain variability in cellular vs. enzymatic activity .
  • Structural Analog Comparison : Benchmark against analogs (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) to isolate pharmacophore contributions .

Q. What computational methods predict the environmental impact of tert-Butyl (4-ethylpiperidin-4-yl)carbamate when ecological toxicity data are limited?

  • Methodology :

  • QSAR Models : Apply EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .
  • Read-Across Analysis : Use data from structurally related carbamates (e.g., tert-Butyl (2-chloropyrimidin-4-yl)carbamate) to infer persistence and bioaccumulation .
  • Microcosm Studies : Simulate soil/water systems to measure hydrolysis rates and metabolite formation under UV/VIS light .

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